4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by a benzofuran ring fused with a tetrahydro-2-benzofuran-1,3-dione moiety and a but-2-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable but-2-en-1-yl precursor with a benzofuran derivative in the presence of a strong acid or base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The but-2-en-1-yl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares a similar but-2-en-1-yl group but differs in its core structure, which is based on an indole ring.
[(2E,4Z)-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-en-1-yl]naphthalen-2-ols: This compound also contains a but-2-en-1-yl group but is based on a naphthalene structure.
Uniqueness
4-(But-2-en-1-yl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its benzofuran core fused with a tetrahydro-2-benzofuran-1,3-dione moiety, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18126-40-4 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-but-2-enyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-2-3-5-8-6-4-7-9-10(8)12(14)15-11(9)13/h2-4,6,8-10H,5,7H2,1H3 |
InChI Key |
UIHAPYUHUUEHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1C=CCC2C1C(=O)OC2=O |
Origin of Product |
United States |
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